Cas no 1480-89-3 (6-Fluoro-7H-purine)

6-Fluoro-7H-purine 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-7H-purine
- 6-Fluoro-1H-purine
- 6-FLUOROPURINE
- 1H-Purine,6-fluoro-(9CI)
- 6-fluoro-7(9)H-purine
- 6-fluoro-9H-purine
- 6-Fluoropurin
- 6-Fluorpurin
- 1H-Purine, 6-fluoro- (9CI)
- 1480-89-3
- 1H-Purine, 6-fluoro-
- 82970-22-7
- DTXSID40163865
- AKOS006350147
- SCHEMBL264364
- AB68400
- DTXCID9086356
-
- MDL: MFCD23135382
- インチ: 1S/C5H3FN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)
- InChIKey: LGQVOKWMIRXXDM-UHFFFAOYSA-N
- ほほえんだ: C1=NC2=C(F)N=CNC2=N1
計算された属性
- せいみつぶんしりょう: 138.03400
- どういたいしつりょう: 138.03417427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 4
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 54.5Ų
じっけんとくせい
- PSA: 54.46000
- LogP: 0.49200
6-Fluoro-7H-purine セキュリティ情報
6-Fluoro-7H-purine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Fluoro-7H-purine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AD19155-1g |
6-Fluoro-7H-purine |
1480-89-3 | 1g |
$756.00 | 2024-04-20 | ||
Ambeed | A487146-1g |
6-Fluoro-7H-purine |
1480-89-3 | 95+% | 1g |
$360.0 | 2024-04-23 | |
Alichem | A449040714-1g |
6-Fluoro-7H-purine |
1480-89-3 | 95% | 1g |
409.20 USD | 2021-06-15 | |
Chemenu | CM138683-1g |
6-Fluoro-7H-purine |
1480-89-3 | 95% | 1g |
$430 | 2021-08-05 | |
Chemenu | CM138683-1g |
6-Fluoro-7H-purine |
1480-89-3 | 95% | 1g |
$398 | 2023-02-17 |
6-Fluoro-7H-purine 関連文献
-
Jian Zhang,Jingjing Wu,Yang Xiong,Song Cao Chem. Commun. 2012 48 8553
-
2. Nucleophilic displacement of the trimethylammonio-group as a new route to fluoropurinesJ. Kiburis,J. H. Lister J. Chem. Soc. C 1971 3942
-
3. Preparation of 6-trimethylammoniopurinides and their isomerisation to 3- and 9-methyl analogues of 6-dimethylaminopurinesJ. Kiburis,J. H. Lister J. Chem. Soc. C 1971 1587
-
4. Transition metals in organic synthesis: cross-coupling and C–H activation processesIan J. S. Fairlamb Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2006 102 50
-
J. Kiburis,J. H. Lister J. Chem. Soc. D 1969 381a
-
Jian Zhang,Jingjing Wu,Yang Xiong,Song Cao Chem. Commun. 2012 48 8553
6-Fluoro-7H-purineに関する追加情報
Comprehensive Overview of 6-Fluoro-7H-purine (CAS No. 1480-89-3): Properties, Applications, and Research Insights
6-Fluoro-7H-purine (CAS No. 1480-89-3) is a fluorinated derivative of purine, a fundamental heterocyclic aromatic organic compound. This molecule has garnered significant attention in pharmaceutical and biochemical research due to its unique structural modifications. The introduction of a fluorine atom at the 6-position of the purine ring enhances its reactivity and binding affinity, making it a valuable intermediate in drug discovery and development. Researchers often explore 6-Fluoro-7H-purine for its potential in designing nucleoside analogs, which are critical in antiviral and anticancer therapies.
The chemical properties of 6-Fluoro-7H-purine are influenced by the electronegativity of fluorine, which alters the electronic distribution of the purine scaffold. This modification can improve metabolic stability and bioavailability, key factors in modern medicinal chemistry. Recent studies highlight its role in modulating enzyme interactions, particularly in pathways involving purine metabolism and signal transduction. Such applications align with current trends in personalized medicine, where targeted therapies demand precise molecular tools.
In the context of AI-driven drug discovery, 6-Fluoro-7H-purine is frequently cited in computational studies. Machine learning models predict its utility in fragment-based drug design, a hot topic in 2024. Users searching for "fluorinated purine derivatives" or "CAS 1480-89-3 applications" often seek insights into its synthetic routes or commercial availability. Suppliers and academic labs prioritize high-purity grades of this compound, reflecting its demand in high-throughput screening and bioconjugation experiments.
From a synthetic chemistry perspective, 6-Fluoro-7H-purine serves as a versatile building block. Its reactivity allows for selective substitutions at the 2-, 8-, or 9-positions, enabling the creation of diverse libraries for structure-activity relationship (SAR) studies. This flexibility resonates with researchers investigating kinase inhibitors or G-protein-coupled receptor (GPCR) modulators, areas dominating recent PubMed publications.
Environmental and regulatory considerations for 6-Fluoro-7H-purine are also noteworthy. While not classified as hazardous, its handling requires standard laboratory precautions. The compound’s stability under various pH conditions makes it suitable for green chemistry initiatives, a growing focus in sustainable pharmaceutical manufacturing. Queries like "biodegradability of fluorinated purines" reflect public interest in eco-friendly research practices.
In summary, 6-Fluoro-7H-purine (CAS No. 1480-89-3) bridges fundamental science and applied research. Its relevance spans drug development, computational chemistry, and biochemical assays, addressing contemporary challenges in healthcare and technology. As interdisciplinary collaborations expand, this compound will likely remain a cornerstone in innovative therapeutic strategies.
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